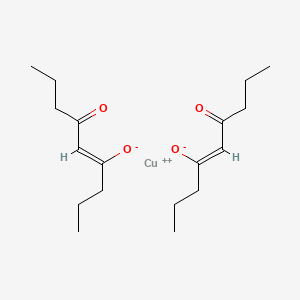

Bis(nonane-4,6-dionato-O,O')copper

Description

Bis(nonane-4,6-dionato-O,O')copper (CAS: 17653-76-8) is a copper(II) β-diketonate complex with the molecular formula C₁₈H₃₀CuO₄ and a molecular weight of 373.9744 g/mol. It is a green crystalline or powdered solid soluble in organic solvents such as ethanol and acetone . This compound is primarily utilized as a catalyst in organic synthesis (e.g., oxidation and hydrogenation reactions), a precursor for dyes, and an electronic material in photoelectric devices . Its synthesis typically involves reacting nonane-4,6-dione (CAS: 14090-88-1) with copper oxide under controlled conditions .

Properties

CAS No. |

17653-76-8 |

|---|---|

Molecular Formula |

C18H30CuO4 |

Molecular Weight |

374.0 g/mol |

IUPAC Name |

copper;(Z)-6-oxonon-4-en-4-olate |

InChI |

InChI=1S/2C9H16O2.Cu/c2*1-3-5-8(10)7-9(11)6-4-2;/h2*7,10H,3-6H2,1-2H3;/q;;+2/p-2/b2*8-7-; |

InChI Key |

UWGXAIDOPQIJMO-ATMONBRVSA-L |

Isomeric SMILES |

CCC/C(=C/C(=O)CCC)/[O-].CCC/C(=C/C(=O)CCC)/[O-].[Cu+2] |

Canonical SMILES |

CCCC(=CC(=O)CCC)[O-].CCCC(=CC(=O)CCC)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Copper Salts with Nonane-4,6-dione

- Reactants: Copper(II) salts (e.g., copper(II) acetate, copper(II) chloride) and nonane-4,6-dione

- Solvents: Organic solvents such as ethanol or methanol are commonly used to dissolve both reactants and facilitate complex formation

- Reaction Conditions:

- Temperature: Typically ambient to reflux temperatures (25–80 °C)

- Time: Several hours to ensure complete coordination

- Molar Ratios: Stoichiometric amounts of copper salt and ligand (usually 1:2 Cu:ligand ratio)

- Mechanism: The copper ion coordinates with the oxygen atoms of the diketone ligands, forming a stable chelate complex

- Post-Reaction Processing:

- Filtration to remove insoluble impurities

- Concentration of the solution

- Purification by recrystallization or chromatographic techniques to enhance purity and yield

Industrial Scale-Up and Purification

- In industrial contexts, the reaction is scaled up with careful control of temperature, concentration, and mixing to optimize yield and purity.

- Purification methods include:

- Recrystallization from suitable solvents (e.g., ethanol)

- Chromatography when higher purity is required

- These processes ensure the isolation of this compound as a solid with consistent physicochemical properties

Reaction Scheme

A simplified reaction scheme for the synthesis is:

$$

\text{Cu}^{2+} + 2 \, \text{nonane-4,6-dione} \xrightarrow[\text{solvent}]{\text{heat}} \text{this compound}

$$

Where copper salts provide the Cu(II) ion, and nonane-4,6-dione acts as the bidentate ligand coordinating through oxygen atoms.

Analytical Data and Research Results

| Parameter | Data/Result | Reference |

|---|---|---|

| Molecular Weight | 373.97 g/mol | |

| Coordination Geometry | Square planar or distorted tetrahedral (typical for Cu(II) β-diketonates) | |

| Solubility | Soluble in ethanol, methanol; limited in water | |

| Melting Point | Variable; depends on purity and crystallization | |

| Stability | Stable under ambient conditions; stable in organic solvents | |

| Purification Techniques | Recrystallization, chromatography | |

| Typical Yield | High yields reported in optimized conditions |

Notes on Chemical Reactivity and Catalytic Applications

- This compound can participate in various chemical reactions, including oxidation and reduction, facilitated by the copper center.

- Common reagents used in transformations include hydrogen peroxide (oxidation) and sodium borohydride (reduction).

- The ligand environment stabilizes the copper ion and facilitates electron transfer processes, making this complex a potential catalyst in organic synthesis reactions.

- Its catalytic role often involves stabilizing transition states and lowering activation energies due to the chelating ligand framework.

Chemical Reactions Analysis

Types of Reactions

Bis-(nonane-4,6-dionato-o,o’)copper undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.

Reduction: It can be reduced to lower oxidation state copper complexes.

Substitution: Ligand substitution reactions can occur, where the nonane-4,6-dionato ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .

Scientific Research Applications

Catalytic Applications

Copper Catalysts in Organic Reactions

Copper complexes, including Bis(nonane-4,6-dionato-O,O')copper, are increasingly utilized as catalysts in organic synthesis. Their ability to facilitate reactions such as coupling and oxidation makes them valuable in developing pharmaceuticals and agrochemicals. For instance, copper bis(oxazoline) complexes have shown significant promise in enantioselective reactions, enhancing yields and selectivity in the synthesis of biologically relevant compounds .

Table 1: Comparison of Copper Complexes in Catalysis

| Copper Complex | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Cross-coupling | TBD | TBD |

| Copper bis(oxazoline) | Alkynylation | 69 | 95 |

| Copper(I) acetylide | Addition to oxocarbenium ions | TBD | TBD |

Materials Science

Synthesis of Functional Materials

The coordination chemistry of copper allows for the creation of novel materials with tailored properties. This compound can be incorporated into polymer matrices or used as a precursor for thin film deposition. These materials can exhibit enhanced electrical conductivity or catalytic activity, making them suitable for applications in electronics and sensors.

Case Study: Thin Film Deposition

Research has demonstrated that films derived from copper complexes can show improved stability and performance in electronic devices. For instance, thin films created from this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Biological Applications

Investigating Biological Activity

Copper complexes are known for their biological significance, particularly in medicinal chemistry. This compound may exhibit antimicrobial properties or act as a therapeutic agent against certain diseases. Research into its interaction with biological systems is ongoing, focusing on its potential role as an anticancer agent or in targeting hypoxic tumors .

Table 2: Biological Studies Involving Copper Complexes

Mechanism of Action

The mechanism of action of bis-(nonane-4,6-dionato-o,o’)copper involves its ability to coordinate with various molecular targets. The copper ion in the complex can interact with biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial effects or influence other biological pathways .

Comparison with Similar Compounds

Thermal Stability and Melting Points

Thermal characteristics, particularly melting points, are critical for applications in catalysis and materials science. Key data from studies on copper(II) β-diketonates are summarized in Table 1.

Table 1: Thermal Properties of Copper(II) β-Diketonate Complexes

| Compound | Melting Point (°C) | Ligand Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Bis(heptane-2,4-dionato)copper(II) | 172 | Linear heptane backbone | ~353.9 |

| Bis(nonane-4,6-dionato)copper(II) | 162 | Linear nonane backbone | 373.97 |

| Bis(5-ethylheptane-2,4-dionato)copper(II) | 72 | Ethyl branch at C5 of heptane | ~381.9 |

| Bis(3-ethylnonane-4,6-dionato)copper(II) | 50 | Ethyl branch at C3 of nonane | ~408.0 |

| Bis(3,7-diethylnonane-4,6-dionato)copper(II) | 58 | Ethyl branches at C3 and C7 | ~436.1 |

Key Observations :

- Chain Length Effects: Increasing the ligand backbone length from heptane (C7) to nonane (C9) reduces the melting point from 172°C to 162°C. This trend suggests that longer alkyl chains introduce greater molecular flexibility, lowering thermal stability .

- Branching Effects: Ethyl substituents on the ligand backbone drastically reduce melting points. For example, Bis(3-ethylnonane-4,6-dionato)copper(II) melts at 50°C, compared to 162°C for the non-substituted nonane derivative. Branching disrupts crystal packing, reducing lattice energy and thermal resistance .

- Symmetry vs. Asymmetry: The diethyl-substituted complex (3,7-diethylnonane) exhibits a slightly higher melting point (58°C) than the monoethyl analog, possibly due to partial restoration of molecular symmetry .

Structural and Magnetic Comparisons

For instance:

- Polymeric chain structures (e.g., [Cu(L)(imidazolate)]ₙ) exhibit one-dimensional antiferromagnetic interactions, with exchange parameters (2J/kB) ranging from −78 to −97 K .

- Tetranuclear cyclic structures (e.g., [Cu(L)(imidazolate)]₄) display distinct magnetic coupling, often modeled using square or dimer frameworks .

Although these systems differ from β-diketonates, they underscore the broader principle that ligand architecture (e.g., bridging vs. chelating) dictates magnetic and structural properties.

Application-Specific Performance

- Catalysis: this compound’s moderate thermal stability (mp 162°C) makes it suitable for reactions below 150°C. In contrast, lower-melting complexes (e.g., 50–72°C) may be preferable for liquid-phase catalysis at ambient temperatures .

- Electronic Materials: Linear, non-branched β-diketonates like this compound likely exhibit better crystallinity and film-forming properties compared to branched analogs, which could benefit optoelectronic applications .

Q & A

Q. How can cross-disciplinary methodologies enhance mechanistic studies of this compound in bioinorganic systems?

- Answer : Combine biochemical assays (e.g., enzyme inhibition studies) with spectroscopic techniques (EPR, XAS) to map metal-ligand interactions in biological matrices. Collaborate with computational biologists to model metalloenzyme mimicry .

Methodological Notes

- Data Analysis : Use multivariate statistics (e.g., PCA) to deconvolute overlapping spectral signals in characterization studies .

- Ethical Replication : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing datasets to enable independent validation .

- Theoretical Integration : Explicitly map research outcomes to the initial theoretical framework (e.g., LFT or DFT) to maintain coherence in interdisciplinary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.